Product packaging for Ajugalide E(Cat. No.:)

Ajugalide E

Cat. No.: B14127299
M. Wt: 562.7 g/mol
InChI Key: GFPSWBAAJFSDOH-WXKJYEQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phytoecdysteroid Research

Phytoecdysteroids are a class of triterpenoid (B12794562) compounds synthesized by plants, believed to play a role in defense against phytophagous insects. researchgate.net These plant-derived ecdysteroids are of significant interest in chemical biology due to their diverse structures and biological activities. researchgate.net Research into phytoecdysteroids has identified them as potential natural anabolic and adaptogenic agents in mammals. nih.gov Ajugalide E is one such phytoecdysteroid, contributing to the vast structural diversity of this class, which includes well-known compounds like 20-hydroxyecdysone (B1671079), turkesterone, and cyasterone. nih.gov The investigation of compounds like this compound helps to expand the understanding of the structure-activity relationships within the phytoecdysteroid family.

Historical Perspective of this compound Discovery and Isolation

This compound was first identified and isolated from the plant Ajuga taiwanensis, a species native to Taiwan. nih.govnih.gov The structural elucidation of this new phytoecdysteroid was accomplished through comprehensive spectral analysis, including high-resolution one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov In the initial study, this compound was isolated alongside twenty-five other known compounds, highlighting the rich chemical diversity of its source. nih.gov Subsequent research has also reported the isolation of this compound from other plants within the same genus, such as Ajuga chamaecistus subsp. tomentella.

Significance of Ajuga Species as a Source of Bioactive Metabolites

The genus Ajuga, belonging to the Lamiaceae family, is widely recognized as a prolific source of bioactive secondary metabolites. nih.gov Plants of this genus are utilized in traditional medicine across various cultures for treating a range of ailments. actascientific.comscispace.comsci-hub.se Phytochemical investigations of Ajuga species have revealed a complex and diverse array of compounds. nih.govchemrevlett.com

The primary classes of bioactive molecules isolated from Ajuga plants include:

Phytoecdysteroids: These are among the most studied compounds in the genus, with this compound being a notable example. nih.gov

Neo-clerodane Diterpenoids: A significant group of compounds contributing to the bioactivity of the genus. nih.govactascientific.com

Iridoid Glycosides: These compounds are considered chemotaxonomical markers in Ajuga species. nih.govnih.gov

Flavonoids and Phenolic Compounds: Ajuga species contain a wide variety of these compounds, such as luteolin, apigenin, and various phenolic acids, which are known for their antioxidant properties. nih.govchemrevlett.comfarmaciajournal.com

Withanolides, Sterols, and Triterpenes: Other steroidal and triterpenoid compounds are also present, including β-sitosterol and stigmasterol. nih.govnih.govactascientific.com

The presence of this rich assortment of chemical constituents underscores the importance of the Ajuga genus as a valuable resource for natural product research, leading to the discovery of novel compounds like this compound. nih.govactascientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O9 B14127299 Ajugalide E

Properties

Molecular Formula

C31H46O9

Molecular Weight

562.7 g/mol

IUPAC Name

[(2R,3R)-1-(2,4-dimethyl-5-oxooxolan-3-yl)-3-hydroxy-3-[(3R,5R,10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butan-2-yl] acetate

InChI

InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1

InChI Key

GFPSWBAAJFSDOH-WXKJYEQQSA-N

Isomeric SMILES

CC1C(C(OC1=O)C)C[C@H]([C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)[C@H]5[C@@]4(CC([C@@H](C5)O)O)C)C)O)O)OC(=O)C

Canonical SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)OC(=O)C

Origin of Product

United States

Methodologies for Isolation and Purification of Ajugalide E

Extraction Techniques from Plant Matrix

The initial step in isolating Ajugalide E involves its extraction from the host plant material, primarily species of the Ajuga genus, such as Ajuga taiwanensis and Ajuga chamaecistus ssp. tomentella. vulcanchem.comnih.govidexlab.com

Solvent-based extraction is the conventional method for liberating phytoecdysteroids from the plant matrix. oup.com The process typically begins with the maceration of dried and milled aerial parts of the plant in an organic solvent. vulcanchem.comoup.com High-polarity solvents are generally used, with 80% aqueous methanol (B129727) being a common choice for Ajuga species. vulcanchem.comidexlab.com

Following the initial extraction, a liquid-liquid partitioning procedure is employed to remove non-polar compounds like fats and chlorophylls. nih.gov The crude methanol extract is often partitioned sequentially against solvents of increasing polarity. This typically involves using hexane (B92381) to remove non-polar constituents, followed by partitioning with chloroform (B151607) and ethyl acetate (B1210297). vulcanchem.com The phytoecdysteroids, including this compound, tend to concentrate in the more polar fractions. oup.com

Table 1: Solvents Used in the Extraction and Partitioning of this compound

StageSolventPurposeSource(s)
Initial Extraction 80% MethanolExtraction of crude compounds from plant material. vulcanchem.com
Partitioning n-HexaneRemoval of non-polar compounds (defatting). nih.govvulcanchem.com
Partitioning ChloroformSequential separation of compounds based on polarity. vulcanchem.com
Partitioning Ethyl AcetateFurther separation and concentration of polar compounds. vulcanchem.comoup.com

To maximize the yield and efficiency of extraction, various parameters can be optimized. While specific optimization studies for this compound are not extensively detailed, research on analogous phytoecdysteroids like 20-hydroxyecdysone (B1671079) (20HE) provides valuable insights. nih.govnih.gov Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also employed to reduce extraction time and solvent consumption. mdpi.comsapub.orgmdpi.com

Key parameters that are often optimized include:

Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency. For instance, a 70% ethanol (B145695) concentration was found to be optimal for leaching 20HE from quinoa seeds. nih.gov

Temperature: Higher temperatures can increase extraction rates, though they must be controlled to prevent degradation of the target compounds. An optimal temperature of 80°C was identified for 20HE extraction. nih.gov

Time: The duration of the extraction process is critical. A 4-hour leaching period was determined to be optimal in one study. nih.gov

Plant:Solvent Ratio: The ratio of plant material to the volume of solvent affects the concentration gradient and thus the extraction efficiency. Ratios are often tested to find the most effective balance. nih.gov

Particle Size: Grinding the plant material to a specific particle size (e.g., 710 nm) increases the surface area available for solvent contact, enhancing extraction. nih.gov

Table 2: Example of Optimized Extraction Parameters for Phytoecdysteroids

ParameterOptimized ValuePlant SourceTarget CompoundSource(s)
Technique Static MacerationSida tuberculata20-hydroxyecdysone nih.gov
Granulometry 710 nmSida tuberculata20-hydroxyecdysone nih.gov
Time 9 daysSida tuberculata20-hydroxyecdysone nih.gov
Plant:Solvent Ratio 1:54 (w/v)Sida tuberculata20-hydroxyecdysone nih.gov
Technique LeachingChenopodium quinoa20-hydroxyecdysone nih.gov
Solvent 70% EthanolChenopodium quinoa20-hydroxyecdysone nih.gov
Temperature 80°CChenopodium quinoa20-hydroxyecdysone nih.gov
Time 4 hoursChenopodium quinoa20-hydroxyecdysone nih.gov

Chromatographic Separation Strategies

Following extraction and preliminary partitioning, the enriched fractions containing this compound undergo further purification using chromatographic techniques. nih.gov This is a critical stage for isolating the target compound from a complex mixture of other phytoecdysteroids and plant metabolites. longdom.orgresearchgate.net

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. longdom.orgwikipedia.org The choice of stationary phase is crucial for effective separation.

Silica (B1680970) Gel Chromatography (Normal-Phase): The extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are used as the mobile phase. vulcanchem.comjppres.com Compounds are separated based on their polarity, with less polar compounds eluting first. This method serves as a preliminary purification step. nih.gov

Reversed-Phase (RP-C18) Chromatography: In this technique, a non-polar stationary phase (like RP-C18 silica) is used with a polar mobile phase (often a mixture of water and methanol or acetonitrile). vulcanchem.comox.ac.uk This method separates compounds based on hydrophobicity and is frequently used for purifying phytoecdysteroids. nih.gov

For the final purification of this compound to a high degree of homogeneity, advanced preparative chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC): Preparative RP-HPLC is the definitive step for isolating pure this compound. vulcanchem.comidexlab.com Using a C18 column, this technique offers high resolution, separating this compound from structurally similar compounds based on subtle differences in their hydrophobicity. idtdna.comsigmaaldrich.com The fractions are monitored by a detector, allowing for the collection of the pure compound.

Rotation Planar Chromatography (RPC): RPC is another effective preparative technique for the separation of ecdysteroids. It is considered faster and more efficient than preparative Thin-Layer Chromatography (TLC). mdpi.com

Purity Assessment Methodologies

After the final purification step, the homogeneity of the isolated this compound is assessed using a combination of analytical techniques. A purity level of 98% or higher is often the standard for subsequent structural and biological studies. chemfaces.com

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final sample. A single, sharp peak in the chromatogram is indicative of a highly pure compound. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and confirm the molecular formula of this compound (C₃₁H₄₆O₉). vulcanchem.commassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule, confirming its identity as this compound. vulcanchem.comnih.govidexlab.com

Table 3: Analytical Techniques for Purity and Structural Assessment of this compound

TechniquePurposeInformation ObtainedSource(s)
Analytical HPLC Purity AssessmentPercentage of full-length sequence/purity. sigmaaldrich.comresearchgate.net
HR-MS Structural ConfirmationExact mass and molecular formula. vulcanchem.commassbank.eu
NMR Spectroscopy Structural ElucidationDetailed chemical structure and stereochemistry. vulcanchem.comnih.gov

Biosynthetic Pathways and Metabolic Engineering of Ajugalide E

Elucidation of Precursor Pathways (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of Ajugalide E, like other phytoecdysteroids, is rooted in the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids and sterols in plants. ufv.brmdpi.comcdnsciencepub.com This pathway commences with the precursor molecule acetyl-CoA. cdnsciencepub.com Through a series of enzymatic reactions, acetyl-CoA is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com

The condensation of these isoprene (B109036) units leads to the formation of the 30-carbon molecule, squalene. Squalene then undergoes epoxidation and cyclization to form cyclic triterpenoids, which serve as the foundational skeletons for a vast array of compounds, including sterols. researchgate.net In the context of phytoecdysteroid synthesis, cholesterol and other phytosterols (B1254722) are key intermediates derived from this pathway. cdnsciencepub.com Specifically, studies in Ajuga hairy roots have pointed to clerosterol (B1233290) as a precursor for certain phytoecdysteroids like cyasterone, isocyasterone, and 29-norcyasterone. cdnsciencepub.com The detection of both cycloartenol (B190886) and lanosterol (B1674476) in some plants suggests the potential for dual biosynthetic pathways leading to the phytosterol precursors of phytoecdysteroids.

The initial steps of the MVA pathway are catalyzed by a series of well-characterized enzymes. The table below summarizes the key enzymatic steps from acetyl-CoA to the central isoprenoid precursors.

EnzymeAbbreviationFunction
Acetoacetyl-CoA thiolaseAACTCondenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
3-hydroxy-3-methylglutaryl-CoA synthaseHMGSCondenses acetoacetyl-CoA with another molecule of acetyl-CoA to form HMG-CoA.
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonate; a key rate-limiting enzyme. scielo.br
Mevalonate kinaseMVKPhosphorylates mevalonate to mevalonate-5-phosphate.
Phosphomevalonate kinasePMKPhosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate.
Mevalonate diphosphate decarboxylaseMVDDecarboxylates and dehydrates mevalonate-5-diphosphate to form isopentenyl diphosphate (IPP).
Isopentenyl diphosphate isomeraseIDIIsomerizes IPP to dimethylallyl diphosphate (DMAPP).

Enzymatic Steps and Genetic Regulation in Phytoecdysteroid Biosynthesis

The conversion of the basic sterol framework into the highly hydroxylated structure of this compound involves a series of complex enzymatic modifications. While the complete biosynthetic pathway to this compound has not been fully elucidated, research on phytoecdysteroid biosynthesis in various plants, including Ajuga species, has shed light on the key enzyme families and regulatory mechanisms involved.

The later stages of phytoecdysteroid biosynthesis are characterized by a cascade of hydroxylation reactions, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). ufv.brnih.govtandfonline.com These enzymes are responsible for introducing hydroxyl groups at specific positions on the sterol backbone, a critical process for the biological activity of the resulting ecdysteroids. For instance, the conversion of ecdysone (B1671078) to 20-hydroxyecdysone (B1671079), a common phytoecdysteroid, is mediated by a CYP450 enzyme. nih.govresearchgate.net A study on spinach has characterized a microsomal C2-hydroxylase, another key enzyme in the pathway, which is more efficient with 2-deoxy-20-hydroxyecdysone (B190948) as a substrate, suggesting that C20-hydroxylation precedes C2-hydroxylation. nih.gov In Ajuga reptans hairy roots, a specific cytochrome P450, CYP71D443, has been identified as catalyzing the C-22 hydroxylation step in 20-hydroxyecdysone biosynthesis. researchgate.net The vast diversity of phytoecdysteroid structures suggests a combinatorial system of enzymes with broad substrate specificity, creating a complex metabolic grid rather than a simple linear pathway. researchgate.net

The genetic regulation of triterpenoid (B12794562) and phytoecdysteroid biosynthesis is a multi-layered process involving various transcription factors. These proteins bind to specific regions of DNA to control the expression of biosynthetic genes. Several families of transcription factors have been implicated in the regulation of the MVA pathway and downstream terpenoid synthesis, including:

bHLH (basic Helix-Loop-Helix): Known to regulate the biosynthesis of various secondary metabolites, including terpenoids. frontiersin.org

bZIP (basic Leucine Zipper) scielo.br

AP2 (APETALA 2) scielo.br

MYB scielo.br

WRKY scielo.br

These transcription factors can be influenced by signaling molecules like methyl jasmonate (MeJA), which can induce the expression of biosynthetic genes and enhance the production of phytoecdysteroids. frontiersin.org For example, in Ganoderma lucidum, the transcription factor GlbHLH5 responds to MeJA induction and positively regulates the expression of key triterpenoid biosynthetic genes like HMGR and SQS (squalene synthase). frontiersin.org

Enzyme/Regulator FamilyPotential Role in Phytoecdysteroid Biosynthesis
Cytochrome P450s (CYP450s) Catalyze multiple hydroxylation steps in the later stages of the pathway. ufv.brnih.govtandfonline.com
C2-hydroxylase A microsomal enzyme that adds a hydroxyl group at the C2 position. nih.gov
Transcription Factors (bHLH, MYB, WRKY, etc.) Regulate the expression of genes involved in the biosynthetic pathway. scielo.brfrontiersin.org

Strategies for Enhancing this compound Production

The low natural abundance of this compound in plants necessitates the development of strategies to enhance its production for research and potential commercial applications. Biotechnological approaches, including cell culture and metabolic engineering, offer promising avenues to achieve this goal.

Plant cell and organ cultures provide a controlled environment for the production of secondary metabolites, independent of geographical and seasonal variations. Hairy root cultures, induced by the bacterium Agrobacterium rhizogenes, have emerged as a particularly effective system for producing phytoecdysteroids. acs.org These cultures are known for their fast growth, genetic stability, and high productivity of secondary metabolites. acs.org

Studies on Ajuga species have demonstrated the feasibility of using hairy root cultures to produce phytoecdysteroids. acs.orgresearchgate.net The production can be further enhanced through various strategies:

Elicitation: The application of elicitors, such as methyl jasmonate, can trigger plant defense responses and stimulate the biosynthesis of secondary metabolites. In Ajuga turkestanica cell suspension cultures, methyl jasmonate treatment significantly increased the content of 20-hydroxyecdysone. researchgate.net

Precursor Feeding: Supplying the culture medium with biosynthetic precursors can also boost the production of the target compound. The addition of mevalonic acid and sodium acetate (B1210297) to Ajuga turkestanica hairy root cultures led to an increase in phytoecdysteroid content. researchgate.net

These findings suggest that hairy root cultures of Ajuga species are a viable and scalable platform for the sustainable production of this compound and related phytoecdysteroids. researchgate.net

Metabolic engineering offers a powerful and targeted approach to enhance the production of valuable plant-derived compounds like this compound. This involves the manipulation of biosynthetic pathways at the genetic level to increase the flux towards the desired product. Key strategies include:

Overexpression of Rate-Limiting Enzymes: A common approach is to increase the expression of genes encoding key, rate-limiting enzymes in the biosynthetic pathway. Overexpressing the gene for HMGR, a critical enzyme in the MVA pathway, is a potential strategy to increase the supply of precursors for phytoecdysteroid synthesis. scielo.br

Upregulation of Pathway-Specific Genes: Identifying and overexpressing genes that are specific to the later stages of phytoecdysteroid biosynthesis, such as the various CYP450s, can directly enhance the production of the final compounds. researchgate.net

Suppression of Competing Pathways: The precursors for phytoecdysteroid biosynthesis are also used in other metabolic pathways, such as the synthesis of sterols for primary metabolism. By down-regulating the expression of genes in these competing pathways, more metabolic flux can be channeled towards the production of this compound. researchgate.net For example, silencing genes for sterol biosynthesis could potentially increase the pool of precursors available for phytoecdysteroid synthesis. pnas.org

Transcriptional Regulation: Engineering the expression of transcription factors that control the entire biosynthetic pathway can lead to a coordinated upregulation of all the necessary genes. frontiersin.org This "master regulator" approach can be more effective than manipulating individual genes.

These metabolic engineering strategies, often employed in conjunction with optimized cell culture systems, hold significant promise for the high-level production of this compound. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Ajugalide E

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the complete structure of organic molecules in solution. researchgate.net For Ajugalide E, both one-dimensional and two-dimensional NMR experiments were indispensable in assigning the chemical shifts of all proton and carbon atoms and in establishing the molecule's complex three-dimensional structure. nih.govresearchgate.net

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The chemical shift (δ) of each proton signal indicates its shielding, while the integration reveals the number of protons represented by the signal. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons, which is crucial for determining stereochemistry.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. bhu.ac.in Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. bhu.ac.in The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its bonding environment (e.g., attached to oxygen, part of a carbonyl group). mdpi.com

Detailed ¹H and ¹³C NMR data for this compound, as identified from Ajuga chamaecistus, have been reported in the literature. researchgate.net

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ) in ppm
1 2.95 (dd, J=15.0, 4.0 Hz)
1' 2.10 (dd, J=15.0, 3.0 Hz)
2 4.05 (m)
3 4.21 (m)
5 3.25 (d, J=6.5 Hz)
7 5.89 (d, J=2.5 Hz)
9 3.35 (d, J=6.5 Hz)
11 2.05 (m)
11' 1.95 (m)
12 1.85 (m)
12' 1.70 (m)
15 2.45 (m)
15' 1.65 (m)
16 2.25 (m)
16' 1.55 (m)
17 2.85 (t, J=8.0 Hz)
18-CH₃ 0.95 (s)
19-CH₃ 1.18 (s)
21-CH₃ 1.60 (s)
22 5.35 (d, J=9.5 Hz)
24 2.75 (m)
25 2.65 (m)
26-CH₃ 1.25 (d, J=7.0 Hz)
27-CH₃ 1.15 (d, J=7.0 Hz)
22-OAc 2.15 (s)

Data sourced from ResearchGate. researchgate.net

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ) in ppm
1 42.5
2 68.5
3 69.2
4 40.1
5 52.8
6 204.5
7 126.8
8 164.1
9 48.7
10 42.1
11 28.5
12 31.5
13 47.8
14 84.5
15 36.5
16 25.8
17 58.2
18 18.5
19 24.1
20 78.1
21 22.5
22 75.8
23 38.5
24 45.2
25 35.1
26 17.8
27 19.5
22-OAc (C=O) 171.2
22-OAc (CH₃) 21.2

Data sourced from ResearchGate. researchgate.net

While 1D NMR provides a list of signals, 2D NMR experiments reveal the correlations between these signals, which is essential for assembling the molecular structure. wikipedia.org For a molecule as intricate as this compound, 2D NMR is not just helpful, but necessary. nih.govresearchgate.net Common experiments used in its structural elucidation would include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is used to trace out proton-proton spin systems, allowing for the connection of adjacent protons and the assembly of molecular fragments. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the fragments identified by COSY. For example, it can link a methyl group proton to a quaternary carbon or connect different spin systems across a heteroatom or carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary NMR method for determining the relative stereochemistry of a molecule by revealing which groups are on the same or opposite faces of a ring system.

Through the combined interpretation of these 2D NMR datasets, researchers were able to piece together the complete carbon skeleton and confirm the relative stereochemistry of the numerous chiral centers in this compound. nih.gov

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net For structural elucidation, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its unique molecular formula. vulcanchem.com

For this compound, techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or Electrospray Ionization (ESI-MS) would have been used to establish its molecular formula as C₃₁H₄₆O₉. vulcanchem.commassbank.eumassbank.jp

Furthermore, tandem mass spectrometry (MS/MS) provides information about the structure of the molecule through controlled fragmentation. libretexts.org The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. massbank.eu The resulting fragmentation pattern is a fingerprint that provides clues to the molecule's structure, such as the loss of small neutral molecules (e.g., water, acetic acid) or the cleavage of specific bonds in the steroid side chain. arkat-usa.org

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₃₁H₄₆O₉ massbank.eumassbank.jp
Exact Mass 562.314183 Da vulcanchem.com
Ionization Mode LC-ESI-QQQ massbank.eumassbank.jp
Precursor Ion ([M+H]⁺) 563.7069 massbank.jp

An analysis of the MS2 spectrum reveals characteristic fragment ions that help confirm the structure. The specific fragmentation pathways can indicate the presence and location of labile groups like hydroxyls and the acetate (B1210297) ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. utdallas.eduwikipedia.org It is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different types of bonds vibrate at characteristic frequencies (expressed as wavenumbers in cm⁻¹). msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups:

-OH (Hydroxyl): A strong and broad absorption band in the region of 3600-3200 cm⁻¹ due to O-H stretching vibrations, with the broadening caused by hydrogen bonding. acenet.eduspectroscopyonline.com

C=O (Ketone & Acetate): Strong, sharp absorption bands in the region of 1750-1680 cm⁻¹. The acetate (ester) carbonyl stretch typically appears at a higher frequency (e.g., ~1735 cm⁻¹) than the α,β-unsaturated ketone carbonyl stretch (~1680-1700 cm⁻¹). acenet.edu

C-O (Alcohol & Acetate): C-O stretching vibrations would appear in the fingerprint region, between 1300-1000 cm⁻¹. specac.com

C=C (Alkene): A stretching vibration for the double bond in the cyclohexenone ring system would be expected around 1650-1600 cm⁻¹. libretexts.org

C-H (Alkyl): Stretching and bending vibrations for sp³ hybridized C-H bonds would be observed just below 3000 cm⁻¹. acenet.edu

While IR spectroscopy does not provide detailed information about the carbon skeleton, it serves as a crucial and rapid method to confirm the presence of the principal functional groups deduced from NMR and MS data. researchgate.net

Hyphenated Techniques in Structural Elucidation (e.g., LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern natural product chemistry. researchgate.netnih.gov

In the analysis of this compound from a crude plant extract, LC is first used to separate the complex mixture into its individual components. escholarship.org As each compound elutes from the LC column, it is directly introduced into the ion source of the mass spectrometer. mdpi.com The MS then provides the molecular weight and fragmentation data for each separated compound in real-time.

The MassBank database records for this compound explicitly note the use of LC-ESI-QQQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) mass spectrometry. massbank.eumassbank.jp This demonstrates the use of a hyphenated technique for its analysis, which is essential for identifying specific compounds within complex biological matrices and for confirming the purity of isolated samples before further spectroscopic analysis. researchgate.net

Investigations into the Cellular and Molecular Mechanisms of Action of Ajugalide E

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate fundamental cellular activities, including growth, division, and death. scientificarchives.comalliedacademies.org Bioactive compounds often exert their effects by modulating these intricate communication systems. rjpbr.com Investigations suggest that Ajugalide E and related compounds influence key signaling cascades involved in cell fate and behavior.

Research has identified this compound as having antiproliferative activity. researchgate.net This effect is crucial in the context of cancer, where uncontrolled cell proliferation is a defining characteristic. mdpi.com The mechanism behind this antiproliferative effect appears to be linked to the induction of a specific form of programmed cell death known as anoikis.

Anoikis is a type of apoptosis that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). researchgate.netnih.gov This process is a critical barrier to cancer metastasis, as it eliminates circulating tumor cells that have broken away from the primary tumor. nih.gov Many cancer cells develop resistance to anoikis, allowing them to survive in circulation and establish secondary tumors. ijbs.comnih.gov

While direct studies on this compound's role in anoikis are emerging, extensive research on the closely related compound, Ajugalide-B (also known as ATMA), provides significant insight. Studies on Ajugalide-B, a neoclerodane diterpenoid from Ajuga taiwanensis, show that it induces anoikis in tumor cells. researchgate.net This process is triggered by the disruption of the focal adhesion complex, a structure that anchors the cell to the ECM and mediates survival signals. researchgate.net The induction of anoikis by disrupting these survival signals is a promising strategy for combating metastatic cancer. nih.gov

The ability of Ajugalide-family compounds to induce anoikis is directly related to their impact on specific protein kinases, which are key regulators of cell signaling. researchgate.net The primary kinase implicated is the Focal Adhesion Kinase (FAK).

FAK is a non-receptor tyrosine kinase that plays a central role in signaling pathways initiated by integrin binding to the ECM. imrpress.comnih.gov Upon activation, FAK initiates a cascade of events that promote cell survival, proliferation, and migration. imrpress.com In many cancers, FAK is overexpressed, contributing to tumor growth and metastasis. imrpress.comnih.gov

Research on Ajugalide-B demonstrates that it disrupts the focal adhesion complex by decreasing the phosphorylation of FAK and another protein called paxillin (B1203293). researchgate.net Phosphorylation is the process that activates FAK; therefore, by inhibiting this step, Ajugalide-B effectively shuts down the pro-survival signals that FAK would normally transmit. nih.gov This disruption is a key event leading to the induction of anoikis. researchgate.net

The inhibition of FAK activity has downstream consequences for other signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathways, such as the ERK and JNK pathways. nih.govnih.gov These pathways regulate a wide range of cellular processes, including proliferation and apoptosis. mdpi.comfrontiersin.org By inhibiting FAK, it is plausible that this compound indirectly modulates MAPK signaling, tipping the balance from cell survival towards apoptosis. nih.gov

Table 1: Summary of this compound's Effects on Cellular Signaling

Pathway/Process Observed/Inferred Effect Key Molecular Player(s) Consequence
Cell Proliferation Inhibition - Reduced tumor cell growth. researchgate.net
Anoikis Induction Caspase-8 Elimination of detached tumor cells. researchgate.net
Focal Adhesion Signaling Disruption FAK, Paxillin Loss of pro-survival signals. researchgate.net
FAK Phosphorylation Decrease FAK Inhibition of FAK activity. researchgate.net
MAPK Pathway Potential Modulation ERK, JNK Potential promotion of apoptosis. nih.govnih.gov

Interaction with Molecular Targets

The biological effects of a compound are rooted in its physical interactions with specific molecular targets within the cell. nih.govopentargets.org For this compound, while the complete landscape of its molecular interactions is still under investigation, current evidence points toward key proteins in the focal adhesion and cell survival machinery as primary targets. researchgate.net

Based on the mechanisms observed for the related compound Ajugalide-B, the primary molecular targets are likely components of the focal adhesion complex. researchgate.net FAK and paxillin are strong candidates for direct or indirect interaction. researchgate.net this compound may bind to FAK or an associated regulatory protein, preventing the conformational changes necessary for its activation via autophosphorylation. nih.gov This interaction disrupts the recruitment of other signaling proteins, such as Src, and halts the downstream signaling that promotes cell survival and migration. nih.gov

The concept of targeting protein-protein interactions is a growing area in drug discovery. nih.govmdpi.com this compound could function by interfering with the assembly of the multi-protein complex at focal adhesions, which is essential for its stability and signaling function.

Table 2: Potential Molecular Targets of this compound

Potential Target Target Type Function in the Cell Implication of Inhibition
Focal Adhesion Kinase (FAK) Non-receptor Tyrosine Kinase Integrates signals from the ECM; promotes cell survival, proliferation, and migration. imrpress.com Induction of anoikis; inhibition of cell migration and proliferation. researchgate.netnih.gov
Paxillin Scaffolding/Adaptor Protein A core component of focal adhesions; provides a docking site for signaling proteins. researchgate.net Disruption of focal adhesion integrity and signaling. researchgate.net
Src Family Kinases Non-receptor Tyrosine Kinase Binds to activated FAK to create a signaling complex that activates downstream pathways (e.g., MAPK). nih.gov Blockade of downstream survival and proliferation signals. nih.gov

Influence on Cellular Homeostasis and Stress Responses

Cellular homeostasis refers to the maintenance of a stable internal environment, a state that is often disrupted in disease. mdpi.comnih.gov Cancer cells, for instance, have altered homeostatic set-points that favor continuous growth. Bioactive compounds can exert therapeutic effects by pushing these aberrant cells beyond their limits, inducing cellular stress and ultimately cell death. nih.govcell-stress.com

This compound's ability to induce anoikis can be viewed as a mechanism for restoring tissue homeostasis by eliminating cells that are no longer in their correct environment. researchgate.netnih.gov By forcing detached cells to undergo apoptosis, this compound helps prevent the survival of circulating tumor cells. researchgate.net

Furthermore, the disruption of fundamental signaling pathways like the FAK/MAPK cascade can induce significant cellular stress. frontiersin.org When pro-survival signaling is abruptly cut off, a cell may activate stress response pathways, such as the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER), if it perceives an unmanageable level of internal damage or signaling conflict. mdpi.comnih.gov If the stress is too severe or prolonged for the cell to resolve, these pathways switch from a pro-survival to a pro-death mode, triggering apoptosis. nih.govfrontiersin.org While not directly demonstrated for this compound, the induction of such stress responses is a common mechanism for anti-cancer compounds and is consistent with its observed biological activities.

Role in Specific Biological Processes (e.g., Immunomodulation, Anti-inflammatory Cascades)

Beyond its effects on cancer cells, research indicates that this compound participates in other significant biological processes, particularly those related to inflammation and immunity. researchgate.net The genus Ajuga is a source of many compounds, including neo-clerodane diterpenes, with documented anti-inflammatory and immunomodulatory activities. sci-hub.se

This compound itself has been reported to possess anti-inflammatory properties. researchgate.net Inflammation is a complex biological response involving various immune cells and signaling molecules called cytokines. oncotarget.com Anti-inflammatory compounds typically act by inhibiting key pathways that produce inflammatory mediators. nih.govmdpi.com Common targets include the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes, and the production of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). oncotarget.comnih.govmdpi.com

The immunomodulatory effects of compounds from the Ajuga genus suggest they can influence the activity and differentiation of immune cells, such as T-cells and macrophages. sci-hub.semdpi.com This could involve shifting the balance from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) immune response. mdpi.com The precise mechanisms by which this compound achieves its anti-inflammatory and potential immunomodulatory effects require further detailed investigation but represent a significant aspect of its therapeutic potential.

Preclinical Efficacy Studies and in Vitro / in Vivo Model Systems for Ajugalide E Research

In Vitro Cell-Based Models for Efficacy Evaluation

In vitro models are fundamental in the preliminary assessment of a compound's biological effects at the cellular level. For Ajugalide E, these studies have centered on its potential as a cytotoxic agent, although specific data on the pure compound is sparse.

Investigations into the cytotoxic potential of this compound have been conducted primarily through the analysis of extracts from plants in which it is a known constituent, such as Ajuga chamaecistus ssp. tomentella. One study evaluated various fractions of this plant against several cancer cell lines. asianpubs.org The diethyl ether fraction showed moderate cytotoxic effect against the HT-29 human colon carcinoma cell line, with a reported half-maximal inhibitory concentration (IC50) of 311.01 µg/mL. asianpubs.org However, the major phytoecdysteroids isolated from that specific fraction, 20-hydroxyecdysone (B1671079) and cyasterone, were subsequently found to be inactive, with IC50 values exceeding 400 µg/mL. asianpubs.org

This compound was identified as a main component in the hexane (B92381) fraction of the same plant in a separate study focused on larvicidal activity. nih.gov The cytotoxicity study noted that the n-hexane fraction did exhibit cytotoxic effects against all tested cell lines, including HT-29 (colon), Caco-2 (colon), and T47D (breast ductal carcinoma), though specific IC50 values were only given as ≥ 200 µg/mL. asianpubs.org Another investigation of the n-butanolic fraction from the same plant, which also contains phytoecdysteroids, showed no cytotoxic effects on T47D, HT-29, and Caco-2 cell lines at concentrations up to 400 µg/mL. researchgate.netznaturforsch.com

While some reviews state broadly that phytoecdysteroids isolated from the Ajuga genus display cytotoxic activity against human lung cancer, hepatoma, breast cancer, and carcinoma cells, specific data for purified this compound is often not provided. mdpi.com In fact, one review noted that two other phytoecdysteroids from Ajuga forrestii showed no significant inhibitory activities against A-549 (human lung cancer), MCF-7 (human breast cancer), and HeLa (human cervical carcinoma) cell lines. nih.gov Currently, there is a lack of published research detailing the specific dose-response or IC50 values of isolated this compound in lung, breast, or colon carcinoma cell line assays.

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. Resistance to anoikis is a hallmark of metastatic cancer cells.

A review of the scientific literature indicates that there are currently no published studies investigating the specific effects of this compound on cell detachment or the induction of anoikis. While related compounds, such as Ajugalide-B, have been identified as anoikis-inducing agents that disrupt the focal adhesion complex in A549 lung cancer cells, similar mechanistic studies for this compound have not been reported. researchgate.netjppres.comfrontiersin.org Therefore, the potential for this compound to influence these critical processes in cancer metastasis remains an uninvestigated area of its biological activity.

In Vivo Non-Mammalian Models for Biological Activity

Non-mammalian models provide a valuable platform for assessing the biological activity of natural compounds, particularly for ecological applications such as insecticide development.

This compound has been identified as a significant bioactive constituent in studies evaluating the insecticidal properties of Ajuga species. Research focused on Ajuga chamaecistus subspecies tomentella pinpointed this compound as a main phytoecdysteroid in the n-hexane fraction, which demonstrated potent larvicidal activity against Anopheles stephensi, a primary vector for malaria. nih.govnih.gov

The larvicidal bioassays were performed according to World Health Organization protocols, using late instar larvae of An. stephensi. nih.gov The hexane fraction containing this compound was the most effective among all tested fractions, achieving 100% larval mortality at a concentration of 102 parts per million (ppm). nih.govnih.govresearchgate.net The research determined the median lethal concentration (LC50) for this active fraction. These findings suggest that this compound is a key contributor to the insecticidal properties of the plant extract.

Larvicidal Activity of this compound-Containing Hexane Fraction against Anopheles stephensi nih.govnih.gov
Model SystemActive FractionKey Compound IdentifiedLC50 Value (ppm)Observed Mortality
Anopheles stephensi larvaen-Hexane fraction of Ajuga chamaecistus tomentellaThis compound95.66100% at 102 ppm

Advanced Mammalian Preclinical Models for Mechanistic Insights

The use of mammalian models is essential for understanding how a compound may affect complex physiological and pathological processes in humans.

Despite its demonstrated bioactivity in in vitro and non-mammalian systems, a comprehensive search of the scientific literature reveals that this compound has not been evaluated in any rodent models for disease pathophysiology. Preclinical studies using rodent models, such as mice or rats, are critical for investigating the mechanisms of action, efficacy, and potential therapeutic applications of a compound in a complex living organism. frontiersin.orgmdpi.comnih.govnih.gov To date, no in vivo studies using this compound in mouse or rat models of cancer, inflammation, or other diseases have been published. This represents a significant gap in the preclinical research profile of the compound.

Biomarker Identification in Preclinical Studies

While specific, validated biomarkers for monitoring the activity of this compound have not been extensively documented in publicly available research, the process of their identification is a cornerstone of preclinical development. Biomarkers are measurable indicators that reflect a biological state, disease progression, or the effects of a treatment. precisionformedicine.com For a compound like this compound, which belongs to the phytoecdysteroid class, biomarker discovery would likely focus on its anticipated biological effects, such as potential anti-inflammatory, anabolic, or metabolic actions. tums.ac.irsci-hub.se

The identification process typically involves several stages:

Discovery Phase: In early-stage in vitro studies using cell cultures, researchers use techniques like genomics, proteomics, and metabolomics to identify molecular changes that occur in response to the compound. For instance, if this compound is being studied for anti-inflammatory properties, researchers might look for changes in the expression of cytokines, prostaglandins, or key enzymes in inflammatory pathways.

Preclinical Validation: Promising molecular signatures identified in vitro are then tested in animal models. These studies aim to confirm that the biomarker can be reliably measured in accessible biological samples (like blood or urine) and that its levels correlate with the compound's physiological effects.

Given the known activities of related phytoecdysteroids, a preclinical research program for this compound could investigate the biomarker candidates listed in the table below.

Potential Therapeutic AreaPotential BiomarkerRationale / Method of Measurement
Anti-inflammatoryC-Reactive Protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)These are well-established protein markers of systemic inflammation, measurable in serum via methods like ELISA or Meso Scale Discovery (MSD) assays. precisionformedicine.com A reduction would suggest anti-inflammatory activity.
Anabolic / Muscle GrowthMyostatin, Insulin-like Growth Factor 1 (IGF-1), Creatine KinaseChanges in these hormones and enzymes are associated with muscle protein synthesis and breakdown. Their levels can be quantified in blood samples.
Metabolic EffectsBlood Glucose, Triglycerides, CholesterolStudies on extracts containing this compound have noted effects on these metabolic markers. tums.ac.irresearchgate.net These are standard measurements in preclinical toxicology and efficacy studies.
Larvicidal ActivityAcetylcholinesterase (AChE) activitySince larvicidal effects have been reported for this compound, inhibition of key insect enzymes like AChE could be explored as a biomarker for this specific activity. tums.ac.irtums.ac.irnih.gov

Strategies for Enhancing Model Predictability and Reliability

The translation of findings from preclinical models to human clinical outcomes is a significant challenge in drug development. mdpi.comfda.gov The low correlation between animal models and human responses necessitates strategies to improve the predictability and reliability of these research systems. mdpi.comnih.gov

Advanced In Vitro Models

To better simulate human physiology, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex systems. emulatebio.com These advanced models provide a more accurate representation of the in vivo environment. visikol.com

3D Cell Cultures and Organoids: These are three-dimensional structures of cells that better mimic the microenvironment and gene expression of tissues. visikol.com For example, a "NASH in a dish" model combines different liver cell types to study liver disease, which could be relevant for assessing the metabolic or hepatoprotective effects of this compound. criver.com

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These are advanced platforms that replicate the functional aspects of human organs, including dynamic conditions like fluid flow and mechanical forces. nih.govemulatebio.com A gut-on-a-chip, for instance, could be used to study the absorption of orally administered compounds like this compound. emulatebio.com

Improving In Vivo Models

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating a model with a humanized immune system. nih.govjax.orgembl.org Such models are invaluable for studying interactions with the human immune system and are a key platform for translational research in immuno-oncology and infectious diseases. nih.govjax.org

Genetically Diverse Models: Traditional research often uses inbred mouse strains that lack the genetic variability of human populations. The use of genetically diverse mouse models can help predict inter-individual variability in response to a compound.

Integration of Artificial Intelligence (AI)

Predictive Modeling: AI algorithms can analyze data from high-throughput screening and multi-omics studies to identify patterns that may not be apparent to human researchers, leading to more accurate predictions of a compound's effects. dezzai.commdpi.com

Data Analysis: In fields like histopathology, AI can provide faster, more accurate, and reproducible analysis of tissue samples from preclinical studies, reducing inter-observer variability. aiforia.comaiforia.com

Optimizing Study Design: AI can be used to optimize the design of preclinical experiments, ensuring that the most informative data is generated while adhering to the principles of reducing, refining, and replacing animal testing (the 3Rs). dezzai.comaiforia.com

The table below summarizes key strategies to enhance the predictive reliability of preclinical models.

StrategyDescriptionAdvantage for Research
Complex In Vitro Models (CIVMs)Use of 3D organoids and organ-on-a-chip systems that simulate human tissue structure and function. emulatebio.comOffers higher physiological relevance and better prediction of human responses compared to 2D cultures, reducing reliance on animal models. emulatebio.com
Humanized Animal ModelsImmunodeficient mice engrafted with human hematopoietic stem cells or tissues to reconstitute a human immune system. nih.govembl.orgAllows for the in vivo evaluation of interactions with human immune cells, crucial for immunology and immuno-oncology research. jax.orgcriver.com
Artificial Intelligence (AI) / Machine Learning (ML)Application of computational algorithms to analyze complex datasets, predict outcomes, and optimize experimental design. nih.govxenoss.ioEnhances the accuracy and efficiency of data analysis, identifies subtle patterns, and can improve the predictive power of both in vitro and in vivo studies. dezzai.comaiforia.com
Quantitative Systems Pharmacology (QSP)Integrates computational modeling with experimental methods to understand disease mechanisms and predict drug efficacy. criver.comHelps to form specific hypotheses that can be tested in experimental models, creating an iterative cycle of prediction and validation. criver.com

Structure Activity Relationship Sar Studies of Ajugalide E and Its Analogs

Identification of Pharmacophore and Essential Structural Motifs

A pharmacophore represents the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For Ajugalide E and related neo-clerodane diterpenoids, SAR studies have identified several recurring structural motifs that are considered essential for their biological activities, particularly their well-documented insect antifeedant properties. nih.govmdpi.com

The fundamental framework for this class of compounds is the bicyclic neo-clerodane skeleton, which consists of a decalin ring system. nih.govmdpi.com However, specific functional groups attached to this core are critical for activity. Key pharmacophoric features identified include:

The Furan (B31954) Ring: A β-substituted furan ring, typically located in the side chain at the C-9 position of the decalin core, is considered indispensable for significant antifeedant activity. researchgate.netconicet.gov.ar Its presence is a mandatory feature for a notable biological response in many analogs. researchgate.net

Electrophilic Centers: The presence of an α,β-unsaturated system or a spiro-epoxide group on the decalin ring is another critical determinant of activity. researchgate.netconicet.gov.ar These groups provide electrophilic sites that can potentially interact with nucleophilic residues in a biological target.

Stereochemistry and Spatial Arrangement: The relative stereochemistry of the decalin ring and the side chain is vital. Conformational studies on active clerodanes suggest that an optimal interatomic distance between the furan ring and the other key functional groups (like the α,β-unsaturated carbonyl) is in the range of 9.5 to 10.5 Å. researchgate.netconicet.gov.ar This spatial relationship is a key component of the pharmacophore model.

Decalin Ring Substituents: While the furan and electrophilic centers are paramount, other substituents on the decalin core, such as hydroxyl or acetate (B1210297) groups, modulate the potency and selectivity of the compounds. For instance, studies on some diterpenoids suggest that smaller, lipophilic groups can lead to more effective compounds. researchgate.net

Chemical Modification Strategies for SAR Elucidation

To probe the importance of these structural motifs, researchers employ various chemical modification strategies. By systematically altering the structure of a parent compound like this compound or its analogs, the effect of each change on biological activity can be measured, thus building a comprehensive SAR profile.

Common modification strategies include:

Reduction/Oxidation: The selective reduction of carbonyl groups or lactone rings can reveal their importance for activity. For example, the C17 lactone in the related neo-clerodane Salvinorin A can be selectively reduced to a lactol using DIBAL-H. nih.gov Conversely, oxidation of key groups, such as the oxidative degradation of the furan ring to a carboxylic acid, typically results in a significant loss of activity, confirming the furan's essential role. nih.gov

Esterification/Deacetylation: Many natural neo-clerodanes possess acetate groups. The removal of these groups (deacetylation) or the introduction of different ester functionalities allows for the study of the influence of steric bulk and electronics at that position. nih.gov

Epimerization: The stereochemistry at certain chiral centers can be altered. The chiral center at C8 in some neo-clerodanes has been shown to readily undergo epimerization under acidic or basic conditions, allowing for the evaluation of diastereomers and confirming the stereochemical requirements for activity. nih.gov

Biotransformation: Utilizing microorganisms like Streptomyces species provides a method for regioselective and stereoselective modifications that are difficult to achieve through conventional synthesis. frontiersin.org This technique has been used to introduce hydroxyl and acetyl groups at specific positions on the neo-clerodane skeleton, generating novel analogs for SAR studies. frontiersin.org

Synthesis of Analogs: The synthesis of related structures, such as halohydrins derived from a parent compound, can introduce new functionalities and explore interactions with the target. unipa.it

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for rationalizing observed SAR data and predicting the activity of novel analogs. researchgate.netresearchgate.net These in silico techniques simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, like an enzyme or receptor.

In studies of neo-clerodane diterpenoids, molecular docking has been used to:

Predict Binding Modes: Docking studies can predict how a compound fits into the active site of a protein. For example, in a study of arginase inhibitors, docking revealed that the lactone and furan rings of a neo-clerodane were accommodated in the substrate-binding site of human arginase I, providing a structural basis for its inhibitory activity. jst.go.jp

Identify Key Interactions: These simulations highlight specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the target's binding pocket. Studies on the anti-inflammatory properties of neo-clerodanes have used docking to show strong interactions with proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net

Rationalize SAR Data: Docking can explain why certain structural modifications enhance or diminish activity. A recent study on neo-clerodanes as anti-osteoporosis agents used docking to understand how analogs bind to the peroxisome proliferator-activated receptor-γ (PPARγ). acs.org The computational results helped rationalize why synthetically modified compounds showed significantly improved receptor affinity and biological potency compared to the natural parent compound. acs.org

Although a specific molecular docking study for this compound was not highlighted in the reviewed literature, the successful application of this method to numerous close analogs demonstrates its utility in elucidating the SAR of this compound class. researchgate.netjst.go.jpacs.org

Correlation Between Structural Features and Biological Potency

The culmination of SAR studies is the establishment of a clear correlation between specific structural features and biological potency. By comparing the activity of a series of structurally related analogs, a quantitative understanding of the pharmacophore can be developed. For neo-clerodane diterpenoids, these correlations are evident across various biological activities.

Antifeedant Activity: The antifeedant activity of clerodanes is highly dependent on their structure. As previously noted, the furan ring and an additional electrophilic site are critical. The data often shows a sharp drop in activity when these groups are modified or removed. For instance, the hydrogenation of certain double bonds or the opening of an epoxide ring can lead to a significant reduction in feeding deterrence.

Anti-inflammatory and Anti-osteoporosis Activity: Recent studies have provided quantitative data linking structural modifications to potency in other therapeutic areas. A 2024 study on neo-clerodane derivatives for osteoporosis provides a compelling example. The natural compound 19 was chemically modified to produce a series of analogs, with compound 34 emerging as a highly potent inhibitor. acs.org The structural changes led to a dramatic increase in biological efficacy.

CompoundStructural Modification from Compound 19Osteoclastogenesis Inhibition (IC₅₀)PPARγ Antagonism (EC₅₀)Receptor Affinity (Kᴅ)
Compound 19 Parent Compound1.92 µM8.35 µM17.7 µM
Compound 34 Modification of side chain0.042 µM0.75 µM0.27 µM
Data sourced from a study on neo-clerodane derivatives targeting PPARγ for osteoporosis. acs.org

This table clearly demonstrates a strong correlation: the chemical modifications in compound 34 resulted in a 46-fold improvement in inhibiting osteoclastogenesis and a 66-fold enhancement in receptor affinity compared to the parent compound. acs.org

Similarly, studies on anti-inflammatory neo-clerodanes from Ajuga pantantha have correlated structure with the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

CompoundDescriptionNO Inhibition (IC₅₀)
Compound 2 neo-clerodane from A. pantantha20.2 µM
Compound 8 neo-clerodane from A. pantantha25.8 µM
Compound 5 neo-clerodane from A. pantantha34.0 µM
Data sourced from a study on anti-inflammatory neo-clerodanes. researchgate.net

Synthetic Strategies for Ajugalide E and Its Derivatization

Semi-Synthetic Approaches from Natural Precursors

Semi-synthesis, which uses a naturally occurring compound as a starting material for chemical modifications, is a common strategy for producing complex molecules. eupati.eu This approach is particularly relevant for Ajugalide E, given the current absence of a total synthesis. vulcanchem.com The primary goal is to leverage the existing, stereochemically complex scaffold of related phytoecdysteroids, which can be isolated in greater quantities, and introduce the specific functionalities of this compound through targeted chemical reactions.

Semi-synthetic medicines are derived from natural products, which often serve as a valuable starting point for discovering physiologically effective molecules. eupati.eu The process begins with the extraction and purification of a precursor molecule from a natural source, such as a plant or microorganism. eupati.eu This precursor then undergoes a series of chemical reactions to be converted into the desired target molecule. eupati.eu A well-known example of this strategy is the production of semi-synthetic artemisinin (B1665778), where a precursor, artemisinic acid, is produced via fermentation in engineered yeast and subsequently converted to artemisinin through chemical processes. frontiersin.org

For this compound, potential precursors would be other phytoecdysteroids that share the core stigmastane (B1239390) backbone but differ in their oxidation or substitution patterns. The synthetic challenge lies in the regioselective and stereoselective introduction of hydroxyl groups, the formation of the C-26,28-epoxy linkage, and the acetylation of the C-22 hydroxyl group.

Table 1: Potential Semi-Synthetic Strategies for this compound

Precursor Type Required Chemical Transformations Key Challenges
Phytoecdysteroid with a different hydroxylation pattern Selective oxidation of specific C-H bonds to introduce hydroxyl groups. Achieving high regioselectivity to hydroxylate only the desired positions (e.g., C-2, C-3, C-14, C-20) without affecting other sites.
Precursor lacking the C-22 acetate (B1210297) Selective acetylation of the C-22 hydroxyl group. Differentiating between multiple secondary hydroxyl groups on the molecule to ensure only C-22 is modified.

| Precursor lacking the C-26,28-epoxy moiety | Intramolecular cyclization/epoxidation of a suitable diol or halo-alcohol precursor. | Controlling the stereochemistry of the newly formed epoxy ring and preventing unwanted side reactions. |

Total Synthesis Methodologies

Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. wikipedia.org It serves not only to produce the target molecule but also to validate its structure and to test and develop new synthetic reactions and strategies. organic-chemistry.org The immense structural complexity of this compound, with its dense arrangement of functional groups and stereocenters, makes it a formidable target that would require a sophisticated and lengthy synthetic sequence. vulcanchem.com

For this compound, a hypothetical convergent strategy could involve the separate synthesis of two main fragments:

The Steroidal Core: A fragment containing the A, B, C, and D rings with the characteristic 14α-hydroxy-7-ene-6-one system.

The Side Chain: A fragment containing the C-20 to C-28 portion, including the C-22 acetate and the functionality required to form the C-26,28-epoxy ring.

A divergent synthesis strategy begins with a common core structure that is then elaborated into a library of related but distinct molecules. wikipedia.org This approach is exceptionally useful for creating analogues of a natural product to explore structure-activity relationships (SAR) or to develop compounds with improved properties. nih.gov

In the context of this compound, a divergent approach would be valuable after a key intermediate has been synthesized. For instance, once a common precursor containing the full carbon skeleton is obtained (either through a convergent or linear route), it could be subjected to a variety of final-step reactions to generate a library of analogues. This methodology allows for the rapid generation of numerous new compounds from a single advanced intermediate. wikipedia.org For example, different acyl groups could be installed at the C-22 position, the stereochemistry of the epoxy ring could be varied, or the oxidation state of the A/B rings could be altered. This approach has been successfully used in the synthesis of other complex natural products to generate potent analogues. nih.govnih.gov

The pursuit of complex natural products often stimulates the development of new chemical reactions and synthetic strategies. organic-chemistry.org The synthesis of a molecule as challenging as this compound would likely necessitate the creation of novel methodologies to address specific chemical hurdles, such as stereoselective C-H functionalization or the construction of highly substituted ring systems.

Modern synthetic chemistry increasingly focuses on efficiency, atom economy, and environmental sustainability. sotelolab.es Therefore, a future synthesis of this compound might employ advanced methods such as:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, reducing the number of synthetic operations and purification steps. sotelolab.esfrontiersin.org

Photochemical Reactions: The use of light to induce chemical transformations can enable the formation of unique and strained molecular architectures that are inaccessible through traditional thermal methods. nih.gov This can lead to highly efficient constructions of complex polycyclic skeletons. nih.gov

Mechanochemistry: Performing reactions by mechanical grinding in a ball mill, often without any solvent, represents a green alternative to traditional solution-phase chemistry and can sometimes lead to different product selectivity. semanticscholar.org

The development of such novel methods, driven by the challenge of synthesizing this compound, would be a significant contribution to the field of organic chemistry.

Derivatization for Enhanced Biological Activity or Specificity

Derivatization involves the targeted chemical modification of a lead compound to improve its biological or pharmacological properties. Once a supply of this compound is secured, either through semi-synthesis or total synthesis, creating derivatives would be a critical step in exploring its therapeutic potential. The goal is to establish Structure-Activity Relationships (SARs), which correlate specific structural features of the molecule with its biological effects. nih.gov

Given this compound's reported anti-inflammatory and antiproliferative activities, derivatization studies would focus on modifying its key functional groups to understand their role in these biological actions. researchgate.netresearchgate.net

Table 2: Potential Derivatization of this compound for SAR Studies

Functional Group Target Potential Modification Rationale
C-22 Acetate Hydrolysis to the free alcohol; Esterification with different acyl groups (e.g., propionate, benzoate). To determine the importance of the acetate group for activity and whether bulkier or more lipophilic groups enhance potency.
Hydroxyl Groups (C-2, C-3, C-14, C-20) Selective methylation or acylation; Deoxygenation. To probe the role of each hydroxyl group in receptor binding or solubility. Hydrogen bonding is often crucial for biological activity.
C-7,8 Double Bond Hydrogenation to the saturated analogue. To assess the influence of the A/B ring conformation and the conjugated enone system on biological function.
C-6 Ketone Reduction to the corresponding alcohol. To investigate the importance of the C-6 ketone, which is a common feature in many active ecdysteroids.

| C-26,28-Epoxy Ring | Ring-opening to the corresponding diol. | To determine if the strained epoxy ring is essential for activity or if it can be replaced with other functional groups. |

These studies, by systematically altering the structure of this compound and evaluating the biological activity of the resulting analogues, would provide crucial insights into its mechanism of action and guide the design of new derivatives with enhanced potency or selectivity. nih.gov

Future Research Directions and Emerging Applications of Ajugalide E

Elucidation of Undiscovered Mechanisms of Action

While Ajugalide E has been associated with several bioactivities, its precise molecular mechanisms remain largely uncharacterized. Future research must prioritize the detailed investigation of how this compound exerts its effects at a cellular and molecular level. Insights can be drawn from closely related compounds, such as Ajugalide-B (also known as ATMA), a neoclerodane diterpenoid that has been studied more extensively.

Research on Ajugalide-B has shown that it exhibits significant anti-proliferative activity against various tumor cell lines. nih.gov Its mechanism involves the disruption of the focal adhesion complex through the decreased phosphorylation of key signaling proteins, paxillin (B1203293) and focal adhesion kinase (FAK). nih.govresearchgate.net This disruption leads to a specific form of programmed cell death known as anoikis, which is triggered by the activation of caspase-8 in cancer cells. nih.govresearchgate.net Furthermore, Ajugalide-B has been shown to inhibit anchorage-independent growth and cell migration, crucial processes in cancer metastasis. nih.gov

For this compound, it is critical to investigate whether it shares this mechanism or possesses unique pathways of action. Future studies should explore its effects on key signaling pathways involved in inflammation, cell proliferation, and microbial pathogenesis. Investigating its interaction with specific molecular targets, such as enzymes or receptors, will be fundamental to understanding its therapeutic effects and identifying potential biomarkers for its activity. For instance, other diterpenoids from the Ajuga genus have been found to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

Exploration of Novel Therapeutic Avenues

Initial research has identified several potential therapeutic applications for this compound, including anti-inflammatory, antiproliferative, antibacterial, antimalarial, and neuroprotective activities. researchgate.net These findings open up numerous avenues for further exploration. The genus Ajuga is a rich source of bioactive compounds, and various species have been used in traditional medicine to treat a wide range of ailments, from respiratory disorders and rheumatism to stomach diseases. mdpi.comresearchgate.net

The potential therapeutic applications for this compound are summarized below:

Therapeutic AvenueRationale and Research Direction
Oncology The antiproliferative activity of this compound suggests its potential as an anticancer agent. researchgate.net Following the lead of Ajugalide-B, research should focus on its efficacy against various cancer cell lines, its ability to induce apoptosis, and its potential to inhibit metastasis. nih.gov Compounds from Ajuga decumbens have also shown potent in vitro anticancer activity, reinforcing this line of investigation. nih.gov
Inflammatory Disorders Given its reported anti-inflammatory properties, this compound could be a candidate for treating chronic inflammatory diseases like arthritis or inflammatory bowel disease. researchgate.netbrieflands.com Research should aim to validate these effects in animal models of inflammation and elucidate the underlying mechanisms, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). nih.govnih.gov
Infectious Diseases The antibacterial and antimalarial activities of this compound warrant further investigation, especially in the context of growing antibiotic resistance. researchgate.net Studies should focus on determining its spectrum of activity against various pathogens, its minimum inhibitory concentration (MIC), and its mechanism of antimicrobial action.
Neurodegenerative Diseases The neuroprotective properties attributed to this compound are particularly intriguing. researchgate.net Future research could explore its potential in models of neurodegenerative diseases like Alzheimer's or Parkinson's, focusing on its ability to protect neurons from oxidative stress, neuroinflammation, and apoptosis. mdpi.comnih.gov

Development of Advanced Analytical and Detection Methods

To advance the preclinical and potential clinical development of this compound, robust and sensitive analytical methods are essential. Currently, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to identify this compound in plant extracts. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed for structural characterization. nih.gov

However, there is a pressing need to develop and validate more advanced analytical methods for the precise quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissues. cdc.gov The development of methods like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would offer higher sensitivity, specificity, and throughput. nih.govmdpi.com Such methods are crucial for conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are fundamental for its development as a drug. cdc.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies offers a powerful, unbiased approach to understanding the biological effects of natural products. Metabolomics, the large-scale study of small molecules (metabolites), and proteomics, the study of proteins, can provide a comprehensive snapshot of the cellular changes induced by this compound. researchgate.net

While metabolic profiling has been used to characterize the chemical composition of different tissues of Ajuga species, specific omics studies on the effects of this compound are lacking. nih.gov Future research should integrate these technologies to:

Identify Molecular Targets: Proteomics can help identify the specific proteins that bind to or are modulated by this compound.

Elucidate Mechanisms of Action: By observing global changes in protein and metabolite levels, researchers can uncover the signaling and metabolic pathways affected by the compound.

Discover Biomarkers: Omics data can reveal potential biomarkers to monitor the therapeutic efficacy or toxic effects of this compound.

This systems-biology approach can accelerate the understanding of this compound's complex biological activities and guide its therapeutic development.

Collaborative Research Opportunities and Translational Science

Translating a promising natural product from the laboratory to the clinic is a complex, multidisciplinary endeavor fraught with challenges. The field of translational science aims to bridge this gap by accelerating the transition of basic scientific discoveries into practical applications for human health. For this compound, establishing collaborative research networks will be paramount.

Such collaborations should involve:

Natural Product Chemists: To optimize the isolation, purification, and potential synthesis of this compound.

Pharmacologists and Toxicologists: To conduct in-depth preclinical studies on its efficacy and safety.

Analytical Chemists: To develop and validate the bioanalytical methods necessary for clinical trials.

Clinicians: To design and conduct well-controlled clinical trials to evaluate its therapeutic potential in humans.

Leveraging national and international research consortiums can provide the necessary infrastructure, resources, and diverse expertise to navigate the complex regulatory pathways and advance this compound through the drug development pipeline.

Addressing Research Gaps for Comprehensive Understanding

A thorough analysis of the current state of knowledge on this compound reveals several critical research gaps that must be addressed to build a comprehensive understanding of the compound. researchgate.netresearchgate.netbarrickbeyondborders.com Closing these gaps is essential for its future development.

Key research gaps include:

Lack of Mechanistic Detail: The specific molecular targets and signaling pathways for most of this compound's reported bioactivities are unknown.

Limited In Vivo Data: While initial studies show promise, there is a significant lack of efficacy and safety data from relevant animal models for its potential therapeutic applications.

Absence of Bioanalytical Methods: Validated, sensitive methods for quantifying this compound in biological samples are not yet established, hindering crucial pharmacokinetic and pharmacodynamic studies.

Unexplored Biosynthetic Pathway: The enzymatic steps involved in the biosynthesis of this compound in Ajuga plants are not well understood. Elucidating this pathway could enable biotechnological production methods, such as through cell cultures, ensuring a sustainable supply. nih.gov

No Translational Framework: A clear, strategic plan to move this compound from its current preclinical stage toward clinical investigation has not been formulated.

Addressing these gaps through focused, collaborative, and multidisciplinary research will be the key to unlocking the full therapeutic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.